1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane

Description

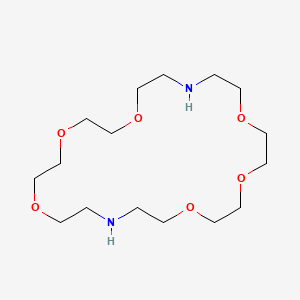

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane (CAS: 31255-16-0), also known as OBISDIEN, is a 24-membered macrocyclic compound containing six oxygen and two nitrogen atoms within its heterocyclic ring . Its molecular formula is C₁₆H₃₀N₂O₈ (molecular weight: 378.418 g/mol), featuring alternating oxygen and nitrogen donor sites that enable selective metal ion coordination .

This compound has been studied extensively for its ability to form stable complexes with transition metals like cobalt(II). For example, OBISDIEN binds phosphite (HPO₃²⁻) and phosphate (HPO₄²⁻) ions, with its cobalt complexes demonstrating unique dioxygen affinity in aqueous solutions . Such properties make it valuable in coordination chemistry and catalytic studies, particularly in understanding oxidation reactions involving molecular oxygen .

Properties

IUPAC Name |

1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O6/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-18H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPLRJHSPOESPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCNCCOCCOCCOCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185186 | |

| Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31255-17-1 | |

| Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31255-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031255171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane can be synthesized through the reaction of ethane-1,2-diol with 2-bromoethanol in the presence of a base, followed by cyclization with ethylenediamine . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as potassium, sodium, and calcium.

Substitution: Reacts with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Complexation: Typically involves metal salts and aqueous or organic solvents under mild conditions.

Substitution: Requires halogenated compounds and a base, often conducted under reflux conditions.

Major Products

Scientific Research Applications

While the search results provide information about the compound 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane, they do not offer specific details regarding its applications with comprehensive data tables or case studies. The available data primarily focuses on the compound's chemical properties, synthesis, and related compounds .

Chemical Information:

- Name: this compound .

- CAS Number: 31255-17-1 .

- Molecular Formula: C16H34N2O6 .

- Molecular Weight: 350.45 g/mol .

Related Compounds:

- 10,22-diphenyl-1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane-9,23-dione

- This compound, 10,22-bis(4-methylphenyl)-

- 4,7,10,16,19,22-Hexaoxa-1,13-dithiacyclotetracosane

- N,N′-diacetyl-1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane

Synthesis:

Potential Applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating their transport and reactivity . This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of OBISDIEN are best contextualized by comparing it to related macrocycles and cryptands. Below is a detailed analysis:

Kryptofix 222 (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane)

- Structure : A bicyclic cryptand with six oxygen and two nitrogen atoms arranged in a [8.8.8] bicyclic framework .

- Applications : Widely used to solubilize alkali metal salts (e.g., KOH in DMSO) due to its high cation encapsulation efficiency . Market data indicate its use as a chemical intermediate in pharmaceuticals and materials science .

- Key Differences: The bicyclic structure of Kryptofix 222 provides a three-dimensional cavity, enabling stronger binding to cations like K⁺ compared to the monocyclic OBISDIEN . OBISDIEN’s planar macrocycle favors binding to transition metals (e.g., Co²⁺), while Kryptofix 222 prioritizes alkali and alkaline earth metals .

1,13-Dioxa-4,7,10,16,19,22-Hexathiacyclotetracosane (CAS: 148065-50-3)

- Structure : A 24-membered macrocycle with two oxygen and six sulfur atoms (molecular formula: C₁₆H₃₂O₂S₆ ) .

- Applications: Limited data exist, but sulfur-containing macrocycles are known for soft metal ion binding (e.g., Ag⁺, Hg²⁺) due to sulfur’s polarizable lone pairs .

- Key Differences :

4,7,10,16,19,22-Hexaoxa-1,13-dithiacyclotetracosane

- Structure: A mixed-donor macrocycle with four oxygen and two sulfur atoms .

- Key Differences: The inclusion of sulfur atoms introduces selectivity for softer cations, whereas OBISDIEN’s oxygen/nitrogen framework targets harder ions .

1,4,7,10,13,16,19-Heptaoxacyclotricosane (CAS: 72428-93-4)

- Structure : A 23-membered macrocycle with seven oxygen atoms (molecular formula: C₁₆H₃₂O₇ ) .

- Applications: No specific applications cited, but all-oxygen macrocycles typically bind alkali metals (e.g., Na⁺, Li⁺).

- Key Differences: The absence of nitrogen donors limits its utility in transition metal coordination compared to OBISDIEN . Smaller cavity size (23-membered vs. 24-membered ring) may restrict ion encapsulation .

Comparative Data Table

Research Findings and Implications

- OBISDIEN’s Cobalt Complexes : The μ-phosphitodicobalt(II)-OBISDIEN complex exhibits dioxygen affinity, enabling catalytic oxidation studies at pH 8–9 . This contrasts with Kryptofix 222, which lacks transition metal coordination utility.

- Cryptand vs. Macrocycle: Kryptofix 222’s bicyclic structure enhances cation encapsulation efficiency but sacrifices the structural flexibility of OBISDIEN’s monocyclic design .

- Sulfur Substitution : Replacing oxygen with sulfur (as in 1,13-dioxa-hexathiacyclotetracosane) shifts selectivity toward softer ions but reduces compatibility with hard Lewis acids like Co²⁺ .

Biological Activity

1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane (CAS No. 31255-16-0) is a macrocyclic compound characterized by its unique structure that includes multiple ether and amine functionalities. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

- Molecular Formula: C16H30N2O8

- Molecular Weight: 378.42 g/mol

- Structural Features: The compound consists of a cyclic framework containing six ether (–O–) linkages and two amine (–NH–) groups, contributing to its complex three-dimensional structure.

Antimicrobial Properties

Research has indicated that macrocyclic compounds like this compound exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

- Case Study 1: A study reported that derivatives of this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli when tested using standard agar diffusion methods .

Metal Ion Complexation

The ability of this compound to sequester metal ions is another notable aspect of its biological activity. It forms stable complexes with various metal ions, which can be utilized in:

- Metal Ion Removal: The compound's chelating properties make it suitable for applications in bioremediation to remove heavy metals from contaminated environments.

- Drug Delivery Systems: The complexation with metal ions can enhance the solubility and stability of pharmaceuticals .

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases:

- Case Study 2: In vitro assays indicated that the compound significantly reduced oxidative damage in cellular models exposed to reactive oxygen species .

The biological activities of this compound are believed to stem from its structural features:

- Hydrogen Bonding: The presence of multiple oxygen and nitrogen atoms facilitates hydrogen bonding with biological macromolecules.

- Lipophilicity: The hydrophobic regions of the molecule may enhance its interaction with cell membranes.

Applications

The diverse biological activities of this compound open avenues for various applications:

- Pharmaceuticals: Potential use as an antimicrobial agent or antioxidant in drug formulations.

- Environmental Science: Application in the development of materials for heavy metal ion removal from wastewater.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via macrocyclic templating or stepwise cyclization. For example, related macrocycles (e.g., 1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane) are synthesized using high-dilution techniques to favor cyclization over polymerization, with yields up to 70–89% depending on solvent polarity and templating agents like alkali metals . Optimization of reaction time and temperature is critical to minimize side products.

Q. How can the structural integrity of this macrocycle be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the sodium perchlorate derivative of this compound, SCXRD confirmed a trigonal crystal system (space group R32) with lattice parameters a = 8.4730 Å, c = 28.220 Å. Hydrogen bonding and Na-O coordination stabilize the structure . Complementary techniques like NMR (¹H/¹³C) and FT-IR should confirm functional groups and symmetry.

Q. What solvent systems are optimal for studying this compound’s stability and reactivity?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility due to the macrocycle’s oxygen-rich cavity. Stability tests under varying pH (2–12) and temperature (25–80°C) are recommended, with UV-Vis spectroscopy monitoring degradation. Evidence from similar bicyclic ethers shows hydrolytic stability in neutral conditions but susceptibility to acidic cleavage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles and coordination geometries?

- Methodological Answer : Discrepancies in bond angles (e.g., Na-O distances ranging 2.43–2.67 Å) arise from dynamic disorder or lattice strain. Refinement using SHELXTL with constraints (e.g., SIMU, DELU, ISOR) improves accuracy. For example, anisotropic displacement parameters (ADPs) for Na⁺ ions were refined to U<sup>iso</sup> = 0.025 Ų, resolving coordination geometry ambiguities . Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., refcode GEXJUK) is advised .

Q. What computational methods predict host-guest interactions involving this macrocycle?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model cation binding affinities. For Na⁺ complexes, Gibbs free energy (ΔG) of −32.5 kJ/mol indicates strong encapsulation. Molecular dynamics (MD) simulations (AMBER force field) further assess guest-exchange kinetics in aqueous environments . COMSOL Multiphysics can integrate thermodynamic and kinetic data for multi-scale modeling .

Q. How can factorial design optimize reaction conditions for derivative synthesis?

- Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) identifies significant interactions. For example, catalyst loading (Pd/C) at 5 mol% vs. 10 mol% impacts yield nonlinearly due to steric hindrance. Response surface methodology (RSM) with ANOVA quantifies factor contributions, reducing experimental runs by 40% .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?

- Methodological Answer : Contradictions arise from polymorphic forms (e.g., anhydrous vs. hydrate). Use dynamic vapor sorption (DVS) to characterize hygroscopicity. For the sodium perchlorate derivative, solubility in water is 12.7 mg/mL at 25°C, but drops to 3.2 mg/mL in THF due to ion pairing . Cross-validate with HPLC-ELSD to detect trace impurities affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.